2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
Description
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid (CAS: 1820683-35-9) is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core modified with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a carboxylic acid moiety at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and dopamine receptor agonists . Its synthesis involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol with Boc anhydride under controlled conditions, followed by purification via column chromatography . The Boc group enhances solubility and stability during subsequent reactions, while the carboxylic acid enables conjugation with other pharmacophores.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h7H,4-6H2,1-3H3,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHQFEJYCMAKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-benzothiazole with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential in various therapeutic areas:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Synthesis and Derivatives
The synthesis of 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid typically involves multi-step organic reactions including:
- Protection of the amino group using tert-butyloxycarbonyl (Boc) groups.
- Formation of the thiazole ring through cyclization reactions.
- Carboxylation to introduce the carboxylic acid functionality.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents | Advantages |
|---|---|---|---|
| Boc protection + cyclization | 75 | Boc anhydride, thiazole precursors | High yield, mild conditions |
| Direct carboxylation | 65 | CO2, base catalysts | Simplifies final steps |
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted by Zhang et al. (2020) evaluated the cytotoxic effects of various benzo[d]thiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in biological activity.
Comparison with Similar Compounds
Key Findings :
- The target compound lacks the urea and aryl substituents present in 4i–4l, which are critical for kinase inhibition. Its primary role is as a synthetic precursor.
- Compounds 4i–4l exhibit moderate-to-strong inhibition of CK2 (IC50: 95–130 nM) and GSK3β (IC50: 360–410 nM), with 4j showing the highest potency .
Dopamine D3 Receptor Agonists
Derivatives such as 33–35 () incorporate sulfonamide and hydroxycyclobutyl groups on the tetrahydrobenzo[d]thiazole core:
| Compound | Substituents | Functional Activity (EC50, nM) |
|---|---|---|
| 33 | 4-Fluorobenzenesulfonamide, hydroxycyclobutyl, propyl | 0.8 (D3) / >10,000 (D2) |
| 34 | 3-Chloro-4-fluorobenzenesulfonamide, hydroxycyclobutyl, propyl | 0.5 (D3) / >10,000 (D2) |
| 35 | 3,4-Difluorobenzenesulfonamide, hydroxycyclobutyl, propyl | 0.7 (D3) / >10,000 (D2) |
| Target Compound | Boc-protected amino, carboxylic acid | Not tested |
Key Findings :
Key Findings :
- Impurities B and C retain the tetrahydrobenzo[d]thiazole core but lack the Boc and carboxylic acid groups, underscoring the importance of protective groups in controlling reaction pathways .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is a compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial research.
- Molecular Formula : C15H22N2O4S
- Molecular Weight : 326.41 g/mol
- CAS Number : 1820647-12-8
Biological Activity Overview
The biological activities of benzothiazole derivatives have been extensively studied, revealing a range of pharmacological effects including anticancer, antibacterial, and anti-inflammatory properties. The specific compound in focus has shown promising results in various studies:
-
Anticancer Activity :
- Benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that 2-aminobenzothiazoles demonstrated potent inhibitory activity against tumor-related proteins such as CSF1R and EGFR, with IC50 values as low as 1.4 nM for CSF1R .
- The compound's structural modifications can enhance its antitumor activity. For example, introducing certain substituents on the benzothiazole scaffold has been linked to improved efficacy against specific cancer types .
-
Antimicrobial Activity :
- Research indicates that benzothiazole derivatives possess antibacterial properties against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. These bacteria are critical targets due to their resistance to multiple antibiotics .
- The compound's mechanism includes disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Detailed Findings
- CSF1R Inhibition : The compound showed a strong selectivity profile against CSF1R with an IC50 of 1.4 nM, indicating its potential as a targeted therapy for cancers reliant on macrophage signaling .
- EGFR Activity : Compounds derived from the benzothiazole scaffold exhibited varying degrees of EGFR inhibition, with some showing significant activity at low concentrations, highlighting their potential in treating EGFR-driven cancers .
- Antimicrobial Efficacy : A study focused on the antibacterial properties of benzothiazole derivatives found that they could effectively inhibit the growth of resistant bacterial strains, making them candidates for further development as novel antibiotics .
Q & A
Q. Methodological
- Iterative analysis : Cross-validate NMR, MS, and IR data. For example, resolved ambiguous NOE signals by comparing experimental ¹³C shifts with computed values .
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange in tetrahydrobenzo[d]thiazole rings .
- Crystallography : X-ray structures (e.g., ’s ethyl 2-amino-6-benzyl derivative) provide unambiguous stereochemical assignments .
What in vitro assays are suitable for evaluating inhibitory activity against enzymes like CK2 and GSK3β?
Q. Application-Focused
- Z′-LYTE™ kinase assay : Measures phosphorylation via fluorescence resonance energy transfer (FRET). Recombinant CK2α/GSK3β enzymes are incubated with ATP and substrate peptides. Inhibitor IC₅₀ values are calculated from dose-response curves .
- Radiometric assays : Use [γ-³²P]ATP to quantify residual kinase activity. Higher sensitivity but requires radioactive handling .
- Cellular assays : Pair with HEK293T cells transfected with kinase constructs to assess permeability and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
